2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a specialized acetamide derivative featuring a cyclopropyl group and a 6-methoxy-pyridazine moiety. Its structural complexity arises from the integration of a pyridazine ring—a nitrogen-containing heterocycle—with a methoxy substituent at the 6-position, coupled with a cyclopropylamine side chain. However, commercial availability of this compound has been discontinued, as noted in recent supplier catalogs .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-10-5-2-8(13-14-10)7-15(9-3-4-9)11(16)6-12/h2,5,9H,3-4,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEQYANDTZUINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157869 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353943-59-5 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353943-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(6-methoxy-3-pyridazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 236.27 g/mol
- CAS Number : 1353943-59-5
The compound exhibits its biological activity primarily through interaction with specific molecular targets. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins involved in various biological pathways.
Biological Activity Overview
Research indicates that 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide may possess several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows inhibitory effects against certain microorganisms, potentially through disruption of cellular integrity or inhibition of essential metabolic pathways.
- Antiparasitic Properties : Similar compounds in the pyridazin series have demonstrated efficacy against Cryptosporidium species, suggesting that this compound may also exhibit antiparasitic activity, particularly in gastrointestinal infections .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Antiparasitic | Potential efficacy against Cryptosporidium | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study: Antiparasitic Activity
In a comparative study involving various pyridazin derivatives, 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide was tested for its ability to eliminate C. parvum in vitro. Results indicated that at concentrations above the effective concentration (EC) threshold, the compound significantly reduced parasite load compared to standard treatments .
Case Study: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties of similar compounds revealed that they could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures. This suggests a potential mechanism for reducing inflammation through modulation of immune responses .
Comparison with Similar Compounds
N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide
Methyl 2-chloro-5-methoxyisonicotinate
- Structure : Contains a methoxy-substituted pyridine ring (isonicotinate) with a chlorine substituent, differing from the pyridazine core in the target compound.
- Function : Used as a synthetic intermediate for agrochemicals and pharmaceuticals. Its ester group contrasts with the acetamide functionality of the target compound.
Pyridazine-Based Derivatives
Pyridazine derivatives are notable for their electron-deficient aromatic rings, which enhance reactivity in nucleophilic substitution reactions. Below is a comparison of substituent effects:
Key Observations :
- Methoxy substitution at the 6-position is conserved across analogs, suggesting its role in stabilizing the pyridazine ring or modulating electronic properties .
Research Findings and Challenges
- Synthetic Accessibility: The discontinued status of 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide may reflect challenges in multi-step synthesis, particularly in introducing the cyclopropyl group without side reactions.
- Thermal Behavior : Pyrolysis studies of related acetamides (e.g., N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide) indicate stability under high temperatures, but the pyridazine ring in the target compound may alter decomposition pathways .
- Biological Relevance: The combination of acetamide and pyridazine motifs is rare in commercial compounds, limiting direct pharmacological data.
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide?
The compound is typically synthesized via multi-step organic reactions, including:
- Substitution reactions under alkaline conditions to introduce the cyclopropyl and pyridazinylmethyl groups.
- Condensation reactions using condensing agents (e.g., DCC or EDCI) to form the acetamide bond.
- Purification via column chromatography or recrystallization to isolate the final product . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–80°C), and inert atmospheres to prevent oxidation .
Q. How is the identity and purity of the compound confirmed?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Detection of functional groups (e.g., amine, acetamide C=O stretch at ~1650 cm) . Purity is assessed via HPLC (>95% purity threshold) or thin-layer chromatography (TLC) .
Q. What are the common chemical reactions involving this compound?
The compound’s reactivity is driven by its:
- Amine group : Susceptible to acylation or alkylation (e.g., with acetic anhydride or alkyl halides).
- Pyridazine ring : Participates in electrophilic substitution (e.g., nitration or halogenation).
- Methoxy group : Can undergo demethylation under acidic conditions . Reaction optimization may require pH control (e.g., buffered solutions) and catalysts (e.g., Pd/C for hydrogenation) .
Q. What initial biological screening methods are used to assess its activity?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination), cytotoxicity using MTT assays on cancer cell lines.
- Enzyme inhibition studies : Kinase or protease inhibition assays with fluorogenic substrates.
- Dose-response curves to establish IC values .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for polar intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- In-line analytics : Real-time monitoring via HPLC or Raman spectroscopy to adjust reaction parameters dynamically . Example: A 20% yield increase was achieved by switching from THF to DMF in a similar acetamide synthesis .
Q. How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?
- X-ray crystallography : Provides definitive bond lengths and angles for crystalline derivatives.
- 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex spectra.
- DFT calculations : Compare experimental and theoretical C NMR chemical shifts to validate tautomeric forms .
Q. How can contradictory bioactivity data across studies be addressed?
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa vs. HepG2) and protocols.
- Metabolic stability testing : Assess compound degradation in serum or liver microsomes.
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity . Example: A pyridazine analog showed variable antimicrobial activity due to differing bacterial efflux pump expression .
Q. What methodologies are used to study interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding affinity () to proteins like kinases.
- Molecular docking : Predicts binding poses using software (e.g., AutoDock Vina) and crystallographic protein structures.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C.
- pH-rate profiling : Identifies degradation pathways (e.g., hydrolysis of the acetamide bond at pH < 3) .
Data Contradiction Analysis
Q. How are discrepancies between computational and experimental logP values reconciled?
- Experimental validation : Measure logP via shake-flask or HPLC methods.
- Parameter adjustment : Refine computational models (e.g., adjusting atom contributions in ClogP).
- Solvent system effects : Account for ionization in aqueous buffers vs. octanol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
